Ethyl 3,4-dihydroxybenzimidate is a chemical compound that belongs to the class of benzimidates, which are derivatives of benzimidazole. This compound is characterized by the presence of two hydroxyl groups attached to a benzene ring, specifically at the 3 and 4 positions, and an ethyl ester functional group. Ethyl 3,4-dihydroxybenzimidate is used in various scientific applications, particularly in medicinal chemistry and biochemistry.
Ethyl 3,4-dihydroxybenzimidate can be synthesized through multiple chemical pathways. The synthesis often involves the reaction of appropriate benzimidazole derivatives with ethyl esters or other reactive intermediates.
The synthesis of Ethyl 3,4-dihydroxybenzimidate typically involves the following steps:
The reactions are usually carried out under controlled conditions to optimize yield and purity. Temperature, solvent choice (such as ethanol or dimethylformamide), and reaction time are critical parameters that influence the final product's characteristics.
Ethyl 3,4-dihydroxybenzimidate can participate in various chemical reactions:
These reactions are often influenced by factors such as pH, temperature, and the presence of catalysts or solvents.
The mechanism of action for Ethyl 3,4-dihydroxybenzimidate primarily involves its interaction with biological targets such as enzymes or receptors.
Ethyl 3,4-dihydroxybenzimidate has several scientific applications:
Ethyl 3,4-dihydroxybenzoate (EDHB), structurally analogous to protocatechuic acid, functions as a potent competitive inhibitor of prolyl hydroxylase domain enzymes (PHD1-3). These Fe(II)- and α-ketoglutarate (α-KG)-dependent dioxygenases regulate HIF-1α stability by catalyzing the prolyl hydroxylation of HIF-1α at residues Pro402 and Pro564 under normoxic conditions. This hydroxylation serves as a recognition signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, targeting HIF-1α for proteasomal degradation [1] [6]. EDHB’s catechol moiety mimics the 2-oxoglutarate (2OG) co-substrate, binding directly to the active-site Fe(II) ion in PHDs and displacing α-KG [7] [9]. This inhibition stabilizes HIF-1α by preventing its oxygen-dependent degradation (ODD), even under normoxic conditions [9].
Table 1: Comparative Analysis of PHD Inhibitors
Inhibitor | Mechanism | Structural Motif | Selectivity |
---|---|---|---|
EDHB | Competitive α-KG mimic | Catechol group | Broad (PHD1/2/3) |
N-Oxalylglycine (NOG) | α-KG analog | Dicarboxylate backbone | Broad |
FG-2216 | Chelates active-site Fe(II) | Hydroxypyridine | PHD2-preferential |
2-Hydroxyglutarate | Oncometabolite competitor | Hydroxylated carboxylate | Broad |
Key Research Findings:
The oxygen-sensing pathway hinges on PHD-mediated hydroxylation of HIF-1α, a process strictly dependent on O₂ availability, Fe(II), ascorbate, and α-KG [6] [8]. Under normoxia (21% O₂), PHDs hydroxylate HIF-1α at two proline residues (Pro402/Pro564) within its oxygen-dependent degradation domain (ODDD). This enables VHL binding, initiating ubiquitination and proteasomal degradation (half-life: 6–8 minutes) [1] [5]. Concurrently, Factor Inhibiting HIF (FIH-1) hydroxylates Asn803 in the C-terminal transactivation domain (C-TAD), blocking interaction with transcriptional co-activators p300/CBP [1] [10].
EDHB subverts this pathway by:
Table 2: HIF-1α Regulatory Domains and EDHB-Mediated Effects
Domain | Function | Regulatory Mechanism | EDHB Impact |
---|---|---|---|
bHLH-PAS | DNA binding & dimerization | Constitutive | Unaffected |
NODD/CODD | Oxygen-dependent degradation | PHD-mediated hydroxylation → VHL recognition | Stabilization via PHD inhibition |
N-TAD/C-TAD | Transcriptional activation | FIH-mediated hydroxylation → p300/CBP blockade | Indirect enhancement of transactivation |
ID | Inhibitory domain | Suppresses TAD activity | Unaffected |
Critical Insights:
EDHB operates within the catalytic framework of α-KG-dependent dioxygenases, which employ a conserved 2-His-1-carboxylate triad to coordinate Fe(II) and co-substrates [7]. The catalytic cycle involves:
EDHB’s ortho-dihydroxybenzene structure competitively displaces α-KG by:
Table 3: Kinetic Parameters of α-KG-Dependent Hydroxylases and EDHB Inhibition
Enzyme | Substrate | Kₘ (α-KG) | Kᵢ (EDHB) | Inhibition Mode |
---|---|---|---|---|
PHD2 | HIF-1α (Pro564) | 5.2 µM | 15.0 µM | Competitive |
FIH-1 | HIF-1α (Asn803) | 22.0 µM | 85.0 µM | Mixed |
Collagen P4H | Proline | 50.0 µM | >500 µM | Weak/non-competitive |
Mechanistic Evidence:
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1